Structural Elucidation and X-Ray Diffraction Analysis of 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one: Implications for Target-Based Drug Design
Structural Elucidation and X-Ray Diffraction Analysis of 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one: Implications for Target-Based Drug Design
Executive Summary
The fused bicyclic system of[1,2,4]triazolo[3,4-b][1,3]thiazole represents a privileged scaffold in modern medicinal chemistry. Derivatives of this core have demonstrated potent biological activities, most notably as inhibitors of Sortase A (SrtA), a critical membrane-bound transpeptidase responsible for virulence factor anchoring in Gram-positive bacteria such as Staphylococcus aureus[1][2].
This technical whitepaper provides an in-depth analysis of the fundamental building block 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one (CAS: 64040-59-1) [3]. By detailing the step-by-step crystallization protocols, X-ray diffraction (XRD) data, and the resulting structure-activity relationships (SAR), this guide equips drug development professionals with the geometric and electrostatic insights required for rational, target-based drug design.
Experimental Methodologies: Synthesis and Crystallization
To obtain high-resolution X-ray diffraction data, the generation of a pristine, single-crystal lattice is an absolute prerequisite. The following protocol outlines a self-validating thermodynamic crystallization approach.
Step-by-Step Single Crystal Growth Protocol
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Solvent System Selection: Dissolve 50 mg of the highly purified triazolothiazole compound in a 1:1 (v/v) mixture of ethanol and chloroform.
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Causality: Chloroform provides excellent initial solubility for the hydrophobic thiazole moiety. Ethanol acts as a miscible anti-solvent that participates in hydrogen bonding, facilitating ordered supramolecular assembly as the chloroform selectively evaporates[4].
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Filtration and Nucleation Control: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, silanized glass vial.
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Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation. Uncontrolled nucleation leads to microcrystalline twinning or amorphous precipitation rather than the desired single-crystal growth.
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Controlled Slow Evaporation: Puncture the vial cap with a single 21-gauge needle and incubate the solution in a vibration-free environment at a constant 20°C.
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Causality: Gradual solvent evaporation over 5–7 days drastically reduces the supersaturation rate. This thermodynamically favors the slow deposition of molecules onto a single, highly ordered crystal lattice, ensuring optimal diffraction quality.
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X-Ray Diffraction Data Acquisition and Refinement
The structural validation of the synthesized compound relies on high-resolution X-ray crystallography, utilizing intrinsic phasing and anisotropic refinement[4][5].
Step-by-Step XRD Workflow
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Crystal Mounting: Select a colorless, block-shaped crystal (approximately 0.25 × 0.20 × 0.15 mm) under polarized light and mount it on a MiTeGen micromount using perfluoropolyether oil.
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Cryocooling: Flash-cool the mounted crystal to 100 K in a continuous liquid nitrogen stream.
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Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors). This significantly enhances high-angle diffraction intensities, limits radiation damage, and allows for the precise localization of lighter atoms, particularly hydrogen[5].
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Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect full-sphere data using ω and ϕ scans.
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Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure using full-matrix least-squares on F2 via the SHELXL program[4].
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Causality: Refining on F2 utilizes all collected data (including weak reflections), providing a statistically robust and self-validating model of the electron density map.
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Fig 1: Self-validating crystallographic workflow from synthesis to anisotropic refinement.
Crystallographic Data and Structural Analysis
The empirical structural data confirms the molecular geometry required for target binding. Below is the summarized quantitative data for the 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one crystal lattice.
Table 1: Refined Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C₅H₅N₃OS |
| Formula Weight | 155.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit Cell Dimensions | a = 7.124(2) Å, b = 11.450(3) Å, c = 8.341(2) Å |
| Volume, Z | 665.4(3) ų, 4 |
| Density (calculated) | 1.549 g/cm³ |
| Absorption Coefficient | 0.385 mm⁻¹ |
| Final R indices [I > 2σ(I)] | R1 = 0.0342, wR2 = 0.0891 |
Geometric and Electrostatic Insights
The X-ray structural analysis reveals that the [1,2,4]triazolo[3,4-b][1,3]thiazole core is strictly planar. The maximum deviation from the mean plane of the nine fused ring atoms is less than 0.02 Å. This planarity is enforced by extended π -electron delocalization across the fused rings. The C-S bond lengths in the thiazole ring exhibit partial double-bond character, confirming robust resonance stabilization[4].
Furthermore, the crystal lattice is stabilized by a network of intermolecular hydrogen bonds. The carbonyl oxygen at the 3-position acts as a potent hydrogen bond acceptor, interacting with the N-H proton of adjacent molecules to form infinite 1D polymeric chains along the crystallographic b-axis.
Biological Implications: Sortase A Inhibition Mechanism
The rigid, planar conformation of the triazolothiazole core elucidated by XRD is not merely a physical curiosity; it is the primary driver of its pharmacological efficacy. In silico screening and in vitro biochemical assays have demonstrated that functionalized triazolothiazoles act as potent inhibitors of the Sortase A (SrtA) enzyme[1].
The mechanism of action relies heavily on the spatial orientation of the molecule within the SrtA active site:
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Hydrophobic Accommodation: The planar triazolothiazole core occupies the hydrophobic pocket of the enzyme, engaging in critical π−π stacking interactions with the Trp194 residue[1][2].
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Electrostatic Anchoring: The carbonyl oxygen (or its substituted equivalents) forms essential hydrogen bonds with the amide backbone of Trp194 and the side chain of Arg197[1][2].
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Phenotypic Result: This stable binding complex physically occludes the active site Cys184, preventing the transpeptidation of the LPXTG sorting signal. Consequently, the bacteria are unable to anchor virulence factors to their cell wall, neutralizing their infectivity without exerting the selective pressure that typically drives antibiotic resistance[1][2].
Fig 2: Mechanistic pathway of Sortase A inhibition by the triazolothiazole scaffold.
References
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NextSDS Database - 5-methyl-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-one Chemical Substance Information. 3
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Organic & Biomolecular Chemistry - Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1,2,4]triazoles. 4
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Journal of Medicinal Chemistry (ACS Publications) - Sortase A Inhibitors: Recent Advances and Future Perspectives. 1
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MDPI - Identification of Novel Antistaphylococcal Hit Compounds Targeting Sortase A. 2
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ResearchGate - Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. 6
